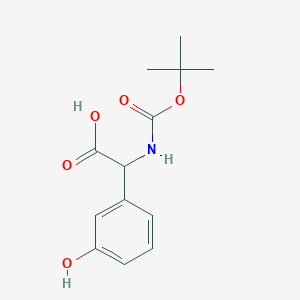
a-(Boc-amino)-3-hydroxybenzeneacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“a-(Boc-amino)-3-hydroxybenzeneacetic acid” is a compound that involves a Boc-protected amino group . Boc, or tert-butyl carbamates, are used in organic synthesis to protect amines and amino acids . The Boc group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . There are several methods for the chemoselective BOC protection of amines, including catalyst and solvent-free media .Molecular Structure Analysis
The molecular structure of “this compound” can be determined by analyzing the NMR spectrum in DMSO-d6 . The chemical shifts, integrals, and multiplicities should be considered .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be influenced by the unique electronic properties of the Boc group . These properties can have significant effects on protein stability, protein-protein as well as ligand-receptor interactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Peptide Bond Formation
- Building Block for Pseudopeptide Synthesis : α-(Boc-amino)-3-hydroxybenzeneacetic acid and similar compounds are used as building blocks in the synthesis of peptidomimetics. Their distinct functionalities facilitate selective reactions, making them suitable for peptide bond formation in complex molecular structures (Pascal, Sola, Labéguère, & Jouin, 2000).
Chemical Transformation and Catalyst Use
- Catalyst in Chemical Transformations : Certain compounds related to α-(Boc-amino)-3-hydroxybenzeneacetic acid are utilized as catalysts in chemical reactions, such as N-tert-butoxycarbonylation of amines. They enable efficient and environmentally benign reactions, particularly in the synthesis of protected amino acids (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Unnatural Amino Acid Properties
- Mimicking Peptide β-Strand : Unnatural amino acids, like α-(Boc-amino)-3-hydroxybenzeneacetic acid, can mimic the properties of peptide β-strands. They are used to create hydrogen-bonded structures in synthetic peptides, contributing to the understanding of peptide behavior and structure (Nowick, Chung, Maitra, Maitra, Stigers, & Sun, 2000).
Polymer Synthesis and Swelling Properties
- Cross-Linked Polymer Networks : Derivatives of α-(Boc-amino)-3-hydroxybenzeneacetic acid are used in the synthesis of cross-linked polymer networks. These polymers demonstrate remarkable swelling capabilities in both organic and aqueous media, making them applicable in areas like absorbent materials and drug delivery systems (Roy, Haldar, & De, 2014).
Enzymatic Resolution and Oxidation
- Enzymatic Resolution in Synthesis : Enzymes like α-chymotrypsin and L-acylase are used to resolve racemic mixtures of related compounds, leading to the production of enantiomerically pure amino acids. These processes are essential in the synthesis of specific compounds for pharmaceutical and chemical research (Krishnamurthy, Venkataprasad, Vagvala, Moriguchi, & Tsuge, 2015).
Drug Delivery and Gene Transfer
- Nanocarriers for Biomedicine : Amino acid-based block copolymers, which include structures similar to α-(Boc-amino)-3-hydroxybenzeneacetic acid, have been developed for use as nanocarriers in drug delivery and gene transfer. They demonstrate potential for multifaceted biomedical applications due to their biocompatible and responsive properties (Kumar, Acharya, Chatterji, & De, 2013).
Wirkmechanismus
Target of Action
The primary target of a-(Boc-amino)-3-hydroxybenzeneacetic acid is the amine group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The compound acts as a protective group for these amines, which often need to be protected in synthetic reactions .
Mode of Action
The compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The Boc-protection process affects the biochemical pathways of the target amines. The Boc group prevents these amines from reacting with other compounds in the system, thereby influencing the overall biochemical pathway . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Pharmacokinetics
The boc group is known to be stable and resistant to various conditions, which may influence the compound’s bioavailability .
Result of Action
The primary result of the action of this compound is the protection of amines. This protection allows for more controlled and selective chemical reactions, as the Boc group prevents the amines from reacting with other compounds . After the desired reactions have taken place, the Boc group can be removed, freeing the amines to participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Boc-protection process can be conducted under either aqueous or anhydrous conditions . Additionally, the stability of the Boc group can be affected by the pH and temperature of the environment . Therefore, careful control of these environmental factors is crucial for the effective use of this compound.
Safety and Hazards
The safety data sheet for similar compounds suggests that they may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protection equipment and ensure adequate ventilation when handling these compounds .
Zukünftige Richtungen
There is ongoing research into the use of Boc-protected amino acids in various applications. For example, there is interest in the development of water-based microwave-assisted peptide synthesis using Boc-amino acid nanoparticles . This represents a green and eco-friendly method for peptide synthesis .
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZGHJNAVZKAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39274-53-8 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)

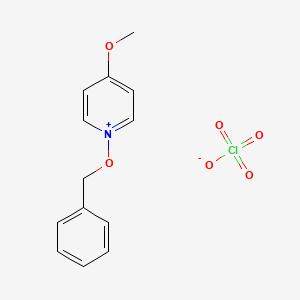
![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)
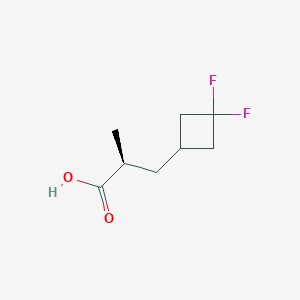
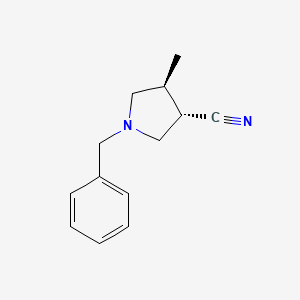

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)
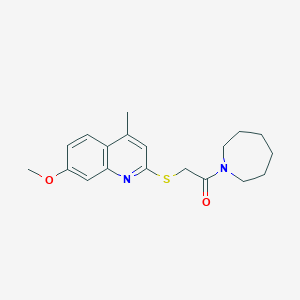


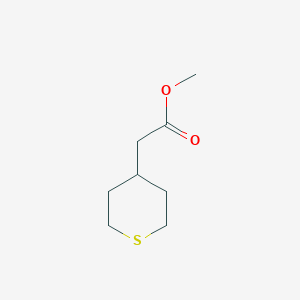
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)
